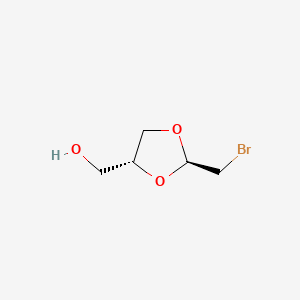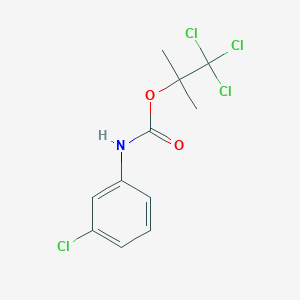
(2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloro-substituted ethyl group and a chlorophenyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate typically involves the reaction of 2,2,2-trichloro-1,1-dimethylethyl chloroformate with 3-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
化学反応の分析
Types of Reactions
(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the carbamate group.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include substituted carbamates, amines, alcohols, and various oxidized or reduced derivatives.
科学的研究の応用
(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,2,2-trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The trichloroethyl group and the carbamate moiety play crucial roles in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: This compound shares the trichloroethyl group but differs in its functional group, being a chloroformate rather than a carbamate.
3-Chlorophenyl isocyanate: This compound has a similar aromatic ring structure but contains an isocyanate group instead of a carbamate.
Uniqueness
(2,2,2-Trichloro-1,1-dimethyl-ethyl) N-(3-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
特性
CAS番号 |
6328-26-3 |
|---|---|
分子式 |
C11H11Cl4NO2 |
分子量 |
331.0 g/mol |
IUPAC名 |
(1,1,1-trichloro-2-methylpropan-2-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H11Cl4NO2/c1-10(2,11(13,14)15)18-9(17)16-8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H,16,17) |
InChIキー |
JDLQXSAICMRBSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(Cl)(Cl)Cl)OC(=O)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


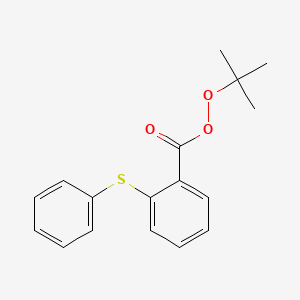
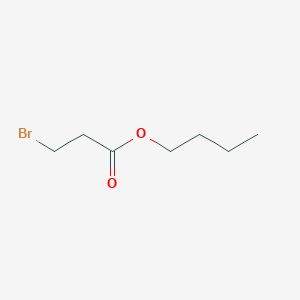
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
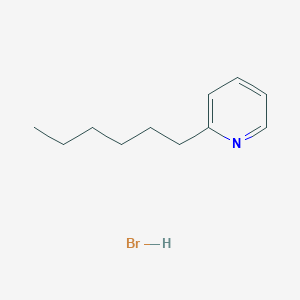
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

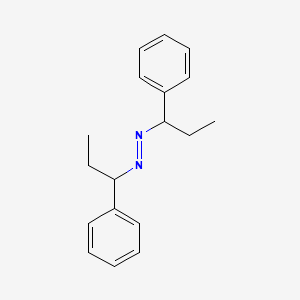
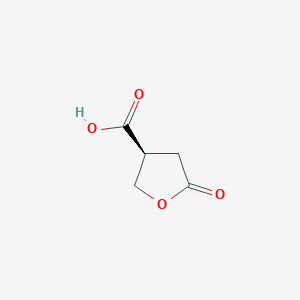
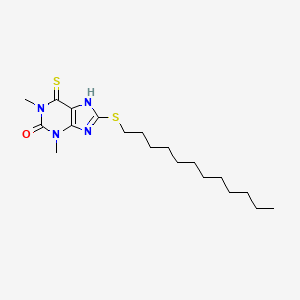
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
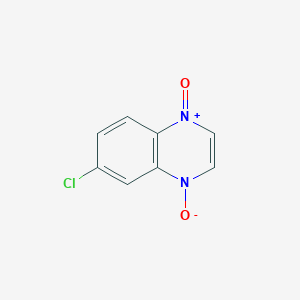
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
